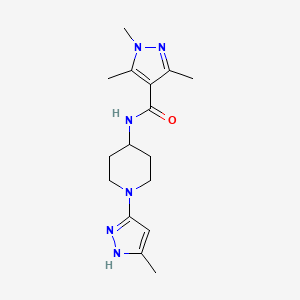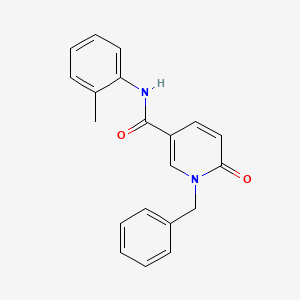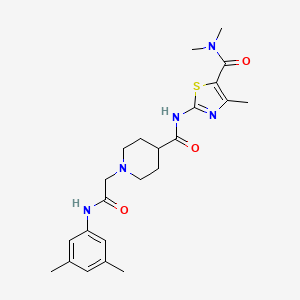![molecular formula C23H25ClN4O2S B2775737 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358957-86-4](/img/structure/B2775737.png)
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Compounds with structural similarities to 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, particularly those based on the spirothiazolidinone scaffold, have shown promising antiviral activities. These compounds have been synthesized and evaluated, demonstrating strong antiviral properties against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds in developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Antimicrobial Agents
Derivatives related to the chemical structure have been synthesized and screened for antimicrobial activities. These compounds were tested against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their structural elucidation was achieved through spectroscopic methods, indicating a potential for these compounds as antimicrobial agents (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Anticancer and Antidiabetic Properties
The synthesis of spirothiazolidines analogs has led to compounds with significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain derivatives exhibited antidiabetic properties, showing higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic drug. This highlights the diverse therapeutic potential of spirothiazolidine-based compounds in cancer and diabetes treatment (E. M. Flefel et al., 2019).
Anticonvulsant Activity
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally related to the compound of interest, were synthesized and assessed for their anticonvulsant and neurotoxic properties. These derivatives displayed anticonvulsant activity in preclinical models, suggesting their potential in developing new treatments for epilepsy and related neurological disorders (J. Obniska, K. Kamiński, E. Tatarczyńska, 2006).
Synthesis of Spirocyclic Compounds
The synthesis of spirocyclic compounds, including those with 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffolds, has been explored as a method to create diverse chemical entities. These synthetic routes often involve multistep reactions and can lead to compounds with a variety of biological activities, showcasing the chemical versatility and potential application of spirocyclic derivatives in drug discovery (A. J. Pearson, 1979).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-3-30-19-10-8-18(9-11-19)25-22(29)28-14-12-23(13-15-28)26-20(21(27-23)31-2)16-4-6-17(24)7-5-16/h4-11H,3,12-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYZAJEDOLJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)





![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)


